molecular formula C18H14Cl4N4OS B297194 N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B297194
M. Wt: 476.2 g/mol
InChI Key: GRZOJVIUVZXVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of fungal and bacterial enzymes involved in cell wall synthesis. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to have low toxicity and good bioavailability. It is rapidly absorbed and distributed throughout the body. Studies have shown that it does not have any significant adverse effects on the liver, kidney, or hematological parameters.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its broad-spectrum activity against fungi, bacteria, and cancer cells. It also has low toxicity and good bioavailability. However, one of the limitations of this compound is its relatively high cost of synthesis.

Future Directions

There are several future directions for the research and development of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One of the areas of interest is the optimization of the synthesis method to reduce the cost of production. Another area of research is the evaluation of the compound's potential as a therapeutic agent for various fungal, bacterial, and cancer diseases. Additionally, the development of novel derivatives of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with improved activity and lower toxicity is an area of interest. Finally, the elucidation of the compound's mechanism of action and its interaction with target enzymes is an important area of research.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 3,4-dichloroaniline with 2,4-dichlorobenzaldehyde in the presence of sodium hydroxide to form 3,4-dichloro-N-(2,4-dichlorophenyl)benzamide. This compound is then reacted with ethyl 2-bromoacetate in the presence of potassium carbonate to form N-(2,4-dichlorophenyl)-2-ethyl-2-oxoacetamide. Finally, this compound is reacted with 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of sodium hydride to form N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in the field of medicine. It has been found to have antifungal, antibacterial, and antitumor properties. Studies have shown that it can inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C18H14Cl4N4OS

Molecular Weight

476.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H14Cl4N4OS/c1-2-26-17(12-5-3-10(19)7-14(12)21)24-25-18(26)28-9-16(27)23-11-4-6-13(20)15(22)8-11/h3-8H,2,9H2,1H3,(H,23,27)

InChI Key

GRZOJVIUVZXVRH-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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